molecular formula C16H18FN5O B2637492 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380088-71-9

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2637492
CAS No.: 2380088-71-9
M. Wt: 315.352
InChI Key: IASAFYCZUOYKIY-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its pharmacological properties. The structure features a triazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors such as 5-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions to form the triazolopyrimidine ring.

    Substitution Reactions: The introduction of the 2-(2-fluorophenyl)-2-methoxypropyl group can be achieved through nucleophilic substitution reactions. This involves reacting the triazolopyrimidine core with 2-(2-fluorophenyl)-2-methoxypropyl halide in the presence of a base like potassium carbonate.

    Methylation: The methyl group at the 5-position can be introduced via methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has shown potential as an antimicrobial agent. Studies have demonstrated its activity against both Gram-positive and Gram-negative bacteria .

Medicine

In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthetic versatility and biological activity make it valuable for various applications.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of the fluorophenyl group and the methoxypropyl chain provides unique pharmacokinetic properties, making it a promising candidate for further development.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c1-11-8-14(22-15(21-11)19-10-20-22)18-9-16(2,23-3)12-6-4-5-7-13(12)17/h4-8,10,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASAFYCZUOYKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(C)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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